4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide
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Overview
Description
4-(3-Hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a piperazine ring substituted with a hydroxyphenyl group and a phenylcyclobutylmethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene derivative reacts with the piperazine core.
Attachment of the Phenylcyclobutylmethyl Group: This step involves the alkylation of the piperazine nitrogen with a phenylcyclobutylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, 4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes in the body. It may serve as a lead compound for developing new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. The phenylcyclobutylmethyl group adds steric bulk, potentially influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyphenyl)piperazine-1-carboxamide: Lacks the phenylcyclobutylmethyl group, resulting in different pharmacological properties.
N-[(3-Phenylcyclobutyl)methyl]piperazine-1-carboxamide: Lacks the hydroxyphenyl group, affecting its interaction with biological targets.
4-(3-Hydroxyphenyl)-N-methylpiperazine-1-carboxamide: The methyl group instead of the phenylcyclobutylmethyl group alters its steric and electronic properties.
Uniqueness
4-(3-Hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide is unique due to the combination of its hydroxyphenyl and phenylcyclobutylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-21-8-4-7-20(15-21)24-9-11-25(12-10-24)22(27)23-16-17-13-19(14-17)18-5-2-1-3-6-18/h1-8,15,17,19,26H,9-14,16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUGZAWVCSMBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=O)NCC3CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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